Octyl L-cysteinate hydrochloride

Description

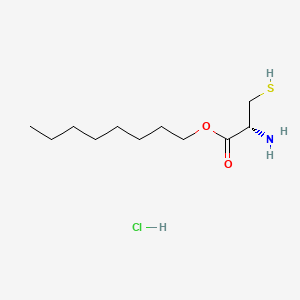

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94333-34-3 |

|---|---|

Molecular Formula |

C11H24ClNO2S |

Molecular Weight |

269.83 g/mol |

IUPAC Name |

octyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |

InChI |

InChI=1S/C11H23NO2S.ClH/c1-2-3-4-5-6-7-8-14-11(13)10(12)9-15;/h10,15H,2-9,12H2,1H3;1H/t10-;/m0./s1 |

InChI Key |

HVUOVEPPHLYCKA-PPHPATTJSA-N |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@H](CS)N.Cl |

Canonical SMILES |

CCCCCCCCOC(=O)C(CS)N.Cl |

Origin of Product |

United States |

Applications in Advanced Chemical and Material Sciences

Surfactant Properties and Interfacial Phenomena

As an amino acid-based surfactant, Octyl L-cysteinate hydrochloride exhibits behaviors that are crucial for processes involving the interface between different phases, such as liquid-air or liquid-liquid. Its performance is characterized by its ability to generate stable foams, form micelles above a certain concentration, and significantly reduce surface tension.

The ability of a surfactant to create foam and the stability of that foam are critical for applications like foam fractionation and enhanced oil recovery. Research into N-octanoyl-cysteine has demonstrated that it produces significant foaming, a key attribute for its use as a co-surfactant in separation technologies researchgate.net. The foam provides a large surface area for the adsorption and removal of targeted substances from a liquid phase. The stability of the foam is essential for the efficiency of these processes, ensuring that the collected substances can be effectively separated.

Table 1: Foaming Characteristics of N-octanoyl-cysteine

| Property | Observation | Relevance |

|---|---|---|

| Foamability | Produces significant and stable foam researchgate.net. | Essential for applications requiring a large and stable gas-liquid interface, such as foam fractionation. |

| pH Range | Operates effectively over a wide pH range researchgate.net. | Allows for versatile application in various environmental and industrial conditions without loss of function. |

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form spherical structures called micelles wikipedia.org. Below the CMC, the surfactant primarily populates the surface of the liquid, leading to a sharp drop in surface tension. Above the CMC, the surface becomes saturated, and any additional surfactant molecules form micelles in the bulk of the liquid, with the surface tension remaining relatively constant wikipedia.orgarxiv.org. While L-cysteine itself is not a surfactant, the addition of an alkyl chain, such as an octyl group, imparts the necessary amphiphilic character for micelle formation researchgate.net. The determination of the CMC is crucial for optimizing any process that relies on the solubilization or emulsification properties of the surfactant. Although a specific experimental CMC value for this compound is not widely reported in the reviewed literature, its behavior is consistent with that of other anionic surfactants.

A primary function of a surfactant is its ability to reduce the surface tension of a liquid, typically water. By adsorbing at the air-water interface, this compound disrupts the cohesive energy between water molecules, thereby lowering the energy required to expand the surface area. This reduction in surface tension is most pronounced as the surfactant concentration increases up to the CMC scialert.netresearchgate.net. This property is the driving force behind its effectiveness in foaming and as a wetting agent. The interfacial activity of this compound allows it to modify surfaces and facilitate the interaction between substances that are normally immiscible.

Environmental Remediation and Adsorption Technologies

The unique chemical structure of this compound makes it a promising candidate for environmental remediation technologies. Its ability to interact with and bind to contaminants, coupled with its surfactant properties, allows for novel approaches to cleaning contaminated soil and water.

The presence of carboxyl, amino, and especially thiol (-SH) functional groups in the cysteine head of the molecule gives this compound the ability to act as a chelating agent. These groups can form strong coordinate bonds with various heavy metal ions, effectively sequestering them from contaminated water or soil researchgate.net. The thiol group, in particular, has a strong affinity for heavy metals such as mercury, lead, and cadmium frontiersin.org. This makes the compound an environmentally acceptable agent for the adsorption and removal of a range of toxic heavy metals researchgate.net. Its dual function as both a surfactant and a chelator allows it to not only bind the metal ions but also to potentially assist in their removal through processes like foam flotation.

Table 2: Heavy Metal Ions Targeted by Cysteine-Based Chelators

| Heavy Metal Ion | Symbol |

|---|---|

| Arsenic(III) | As(III) |

| Cadmium(II) | Cd(II) |

| Chromium(VI) | Cr(VI) |

| Mercury(II) | Hg(II) |

| Lead(II) | Pb(II) |

Note: This table lists heavy metal ions that research has shown can be adsorbed by N-octanoyl-cysteine researchgate.net.

Per- and polyfluoroalkyl substances (PFAS) are persistent environmental pollutants that are difficult to remove from soil and water. These negatively charged compounds often bind to soil particles via bridging multivalent cations like Ca²⁺ and Mg²⁺ researchgate.net. This compound can facilitate the release of these bound PFAS compounds. Its chelating functional groups can encapsulate the bridging metal ions, breaking the link between the PFAS and the soil particle researchgate.netresearchgate.net.

Furthermore, its surfactant properties are highly effective in the remediation process. Acting as a co-surfactant in foam fractionation, it helps to generate a stable foam that captures the released PFAS, allowing for their concentration and removal from the water researchgate.net. The similar eight-carbon chain length of the surfactant and many common PFAS compounds, such as PFOA, may enhance this interaction researchgate.net.

Table 3: Research Findings on PFAS Remediation using N-octanoyl-cysteine

| Contaminant | Technology | Time | Removal Efficiency | Reference |

|---|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Foam Fractionation (as a co-surfactant) | 30 minutes | 70% | researchgate.net |

Arsenic Removal from Aqueous Systems

This compound, functioning as an amino-acid-based single-chain surfactant (often referred to as octanoyl cysteine in research), has demonstrated significant efficacy in the removal of low concentrations of arsenic from water. nih.gov This capability is leveraged through a process known as selective ion flotation. nih.gov The compound's high water solubility and ability to generate extensive foam are crucial to this application. nih.gov

The primary mechanism involves the chelation of arsenic oxy-ion species by the cysteine head-groups of the surfactant at the air-water interface within the flotation system. nih.gov It is proposed that multiple cysteine groups, estimated at three to four, are required to effectively bind each arsenic species (As(III) or As(V)). nih.gov In a simple, single-stage ion flotation process, this method has been shown to remove between 99.4% and 99.9% of arsenic initially present at a concentration of 5 mg L⁻¹. nih.gov Research indicates that the single-chain octanoyl variant is highly successful, achieving up to 99% arsenic removal, whereas a double-chain equivalent showed minimal (3%) effectiveness. nih.gov This suggests that the molecular structure is critical for creating the necessary conditions for flotation and chelation. nih.gov

Table 1: Efficiency of Arsenic Removal by Octanoyl Cysteine

| Parameter | Initial Arsenic Concentration | Removal Efficiency | Time | Reference |

|---|---|---|---|---|

| Ion Flotation | 5 mg L⁻¹ | 99.4%–99.9% | 30-90 min | nih.gov |

| Single-Chain Surfactant | 5 mg L⁻¹ | ~99% | 30 min | nih.gov |

Corrosion Inhibition in Material Systems

The chemical structure of this compound makes it an effective corrosion inhibitor, particularly for metals like steel in acidic environments. nih.govresearchgate.net The inhibitory action is primarily attributed to the adsorption of the molecule onto the metallic surface, which forms a protective barrier against the corrosive medium. nih.gov This adsorption process blocks the active sites on the metal where corrosion reactions (both anodic and cathodic) would typically occur. nih.gov

The L-cysteine portion of the molecule contains multiple heteroatoms—specifically nitrogen from the amino group, oxygen from the carboxyl group, and sulfur from the thiol group—which possess lone pairs of electrons. nih.gov These heteroatoms serve as the primary centers for coordination with the vacant d-orbitals of metal atoms (e.g., iron), leading to the formation of a stable, adsorbed protective film. nih.govresearchgate.net The mechanism is considered to be of a mixed-type, involving both physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption) via the sharing or transfer of electrons to form coordinate covalent bonds. nih.govnih.gov The octyl chain enhances the molecule's surface activity and contributes to the stability and coverage of the protective film. researchgate.net

While specific research detailing the synergistic effects of this compound with nanoparticles for corrosion control is limited, the foundational components of the system—cysteine derivatives and nanoparticles—are known to exhibit such interactions. Cysteine itself can act as an efficient capping agent for nanoparticles, preventing their agglomeration and enhancing their stability. rsc.org This property is crucial for maintaining the high surface area and reactivity of nanoparticles in a given application.

Inorganic nanoparticles, including zerovalent iron (nZVI), CeO₃, and TiO₂, have been investigated as corrosion inhibitors and for their ability to remove contaminants. nih.govresearchgate.net The general principle of synergy involves the nanoparticle providing a large surface area for adsorption or acting as a physical barrier, while the organic inhibitor (like a cysteine derivative) forms a dense, passivating film. Studies on L-cysteine have shown synergistic inhibition effects when combined with other compounds, such as imidazoline derivatives or surfactants, significantly enhancing corrosion protection. researchgate.netresearchgate.net It is plausible that a similar synergistic mechanism could be achieved by combining this compound with suitable nanoparticles, where the nanoparticles enhance surface coverage and the organic molecule provides strong chemical bonding to the metal surface, although dedicated studies are required to confirm this.

Coordination Chemistry and Complexation Behavior

This compound exhibits versatile ligand properties inherited from its L-cysteine moiety, which contains three potential metal-binding sites: the nitrogen atom of the amino group, the oxygen atoms of the carboxyl group, and the sulfur atom of the thiol group. acs.org This allows it to function as a monodentate, bidentate, or tridentate ligand in forming complexes with a wide range of metal ions, including transition metals like copper(I), cobalt(II), nickel(II), and zinc(II). acs.orgnih.govjcsp.org.pk

The coordination behavior depends on the specific metal ion and the pH of the solution. acs.org The thiol group is classified as a soft base and shows a high affinity for soft metal ions such as Cu⁺ and Cd²⁺. acs.orgiucr.org The amino and carboxyl groups are considered hard bases, readily coordinating with harder metal ions. acs.org For instance, with zinc(II), cysteine can form stable four-coordinated or six-coordinated complexes. acs.org In some cases, the carboxylate group can act as a bridging moiety between two adjacent metal atoms, leading to the formation of polymeric complexes. jcsp.org.pk The presence of the octyl group primarily influences the solubility and steric accessibility of the ligand without altering its fundamental coordination sites.

The ability of this compound to form complexes with metal ions can be exploited for its quantitative determination using spectrophotometry. nih.govrasayanjournal.co.in This analytical application often relies on an indirect method involving a coupled redox and complexation reaction. nih.gov

The principle of this method is based on the reducing property of the thiol (-SH) group in the cysteine moiety. In the first step, the thiol group reduces a metal ion in a higher oxidation state, such as iron(III), to a lower oxidation state, iron(II). nih.gov Subsequently, the resulting iron(II) ion is reacted with a specific chromogenic agent, such as potassium ferricyanide or 2,4,6-tripyridyl-s-triazine (TPTZ), to form a intensely colored complex. nih.govresearchgate.net For example, the reaction with potassium ferricyanide produces a soluble Prussian blue complex, which exhibits a maximum absorbance at a specific wavelength. nih.gov The absorbance of the resulting colored solution, measured with a spectrophotometer, is directly proportional to the concentration of the iron(II) ions, and thus to the initial concentration of the this compound. nih.gov This relationship allows for the creation of a calibration curve to determine the concentration of the compound in a sample. rasayanjournal.co.in

Table 2: Example of a Spectrophotometric Method for Cysteine Hydrochloride Quantification

| Parameter | Description | Value / Observation | Reference |

|---|---|---|---|

| Reagents | Oxidant and Complexing Agent | Ferric Chloride (FeCl₃) and Potassium Ferricyanide (K₃[Fe(CN)₆]) | nih.gov |

| Product | Colored Complex | Soluble Prussian Blue (KFe[Fe(CN)₆]) | nih.gov |

| Wavelength (λₘₐₓ) | Wavelength of Maximum Absorbance | 727 nm | nih.gov |

Building Blocks in Organic Synthesis and Polymer Science

The versatility of this compound's functional groups makes it a valuable precursor in the synthesis of complex molecules and polymers. Its chirality and the presence of multiple reactive sites allow for its incorporation into a variety of molecular architectures.

Synthesis of Non-Classical Peptide Nucleic Acid Monomers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification confers remarkable resistance to enzymatic degradation, making PNAs promising candidates for therapeutic and diagnostic applications. The incorporation of functional groups, such as the thiol from cysteine, into the PNA backbone can introduce novel properties and functionalities.

While direct studies detailing the use of this compound in PNA monomer synthesis are not extensively documented in publicly available research, the use of other cysteine derivatives provides a strong precedent for its potential application. For instance, cysteine-containing PNA monomers have been synthesized to facilitate the conjugation of peptides, enhancing cellular uptake. nih.govbeilstein-journals.org The general synthetic strategy involves the protection of the thiol and amino groups, followed by coupling reactions to build the PNA backbone. The octyl ester group in this compound could offer advantages in terms of solubility in organic solvents used during synthesis and could be later hydrolyzed to reveal a carboxylic acid for further modification.

The introduction of a cysteine derivative like this compound would result in a "non-classical" PNA monomer with a pendant thiol group (or a protected version thereof). This thiol functionality can be used for a variety of post-synthesis modifications, such as the attachment of fluorescent labels, cross-linking agents, or drug molecules.

Table 1: Potential Steps in the Synthesis of a Thiol-Modified PNA Monomer using a Cysteine Derivative

| Step | Description | Key Reagents/Conditions |

| 1. Protection | Protection of the amino and thiol groups of the cysteine derivative. | Boc-anhydride (for amine), Trityl chloride (for thiol) |

| 2. Backbone Elongation | Coupling with the growing PNA chain on a solid support. | Standard peptide coupling reagents (e.g., HATU, DIC) |

| 3. Deprotection | Removal of the protecting groups to expose the functional moieties. | Trifluoroacetic acid (TFA) for Boc, mild acid for Trityl |

| 4. Cleavage | Cleavage of the final PNA oligomer from the solid support. | Concentrated TFA |

Chiral Building Blocks for Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. The chirality of a molecule is often critical to its biological activity, making the synthesis of enantiomerically pure heterocyclic scaffolds a major focus of organic chemistry.

Amino acids are widely recognized as valuable chiral building blocks for the synthesis of a diverse range of heterocyclic systems. The stereocenter and the versatile functional groups of amino acids can be exploited to construct complex, three-dimensional structures with high enantiomeric purity. Although specific examples detailing the use of this compound in the synthesis of heterocyclic scaffolds are not prominent in the literature, the principles of using cysteine and its derivatives are well-established.

The thiol group of cysteine is a potent nucleophile and can participate in various cyclization reactions to form sulfur-containing heterocycles such as thiazolidines, thiazines, and thiophenes. The amino group can be used to form nitrogen-containing rings like piperazines and pyrrolidines. The octyl ester of this compound can influence the reaction conditions by enhancing solubility and can be a site for further chemical transformations.

Crystal Growth Modulation and Inhibition (Non-Biological Systems)

The ability to control the formation of crystalline materials is crucial in a wide range of industries, from pharmaceuticals to electronics. Uncontrolled crystallization can lead to issues such as the formation of undesirable polymorphs, poor product quality, and the formation of scale in industrial processes. Certain molecules can act as modulators, either inhibiting or promoting crystal growth, by interacting with the surfaces of growing crystals.

Stereoselective Interaction with Crystal Surfaces

The precise arrangement of atoms and molecules on the surface of a crystal creates a unique chemical and topographical environment. Chiral molecules, such as this compound, can exhibit stereoselective interactions with these surfaces. This means that one enantiomer of a chiral molecule may bind more strongly to a specific crystal face than its mirror image.

This stereoselectivity arises from the complementary geometric and chemical matching between the chiral additive and the arrangement of molecules on the crystal surface. For example, research on the inhibition of L-cystine crystal growth by its esters has shown that these "molecular imposters" can bind to specific step sites on the crystal surface, thereby frustrating the attachment of L-cystine molecules from the solution. nih.govsemanticscholar.org The effectiveness of this inhibition is highly dependent on the stereochemistry of the inhibitor.

In the context of this compound, its L-configuration would be expected to interact differently with a growing crystal lattice compared to its D-enantiomer. This stereoselective interaction can be harnessed to influence the morphology of the resulting crystals, potentially leading to the development of crystals with specific desired shapes and properties.

Role of Molecular Imposters in Crystallization Control

"Molecular imposters" are molecules that are structurally similar to the building blocks of a crystal but possess a feature that disrupts the crystallization process upon their incorporation. nih.govresearchgate.net These imposters can effectively "poison" the crystal growth by binding to active growth sites, such as kinks and steps on the crystal surface, and preventing the addition of further growth units.

L-cysteine esters have been identified as effective molecular imposters for the inhibition of L-cystine crystal growth, a process relevant to the formation of certain types of kidney stones. nih.govnih.gov Studies on L-cystine dimethyl ester (L-CDME) and L-cystine methyl ester (L-CME) have demonstrated that these molecules reduce the growth velocity of crystal steps. nih.gov The esterification of the carboxylic acid groups in L-cystine is a key feature that allows these molecules to act as effective inhibitors.

This compound fits the profile of a molecular imposter for certain crystalline systems. Its core L-cysteine structure mimics the natural amino acid, while the octyl ester group provides a bulky, disruptive feature. The long alkyl chain could also enhance its interaction with specific crystal surfaces through hydrophobic interactions.

Table 2: Comparison of L-Cystine and its Ester Derivatives as Crystal Growth Inhibitors

| Compound | Key Structural Feature | Proposed Mechanism of Action | Reference |

| L-Cystine | Dimer of cysteine with two carboxylic acid and two amino groups. | Building block of the crystal lattice. | nih.govnih.gov |

| L-Cystine Dimethyl Ester (L-CDME) | Both carboxylic acid groups are esterified with methyl groups. | Acts as a molecular imposter, binding to crystal growth sites and inhibiting further growth. nih.gov | nih.gov |

| L-Cystine Methyl Ester (L-CME) | One carboxylic acid group is esterified with a methyl group. | Functions as a molecular imposter, though with potentially different binding affinity and inhibitory effect compared to L-CDME. nih.gov | nih.gov |

| This compound | Single cysteine unit with the carboxylic acid group esterified with an octyl group. | Likely to act as a molecular imposter, with the octyl chain potentially influencing its binding and inhibitory properties. | - |

Biochemical Interactions and Enzymatic Studies Non Clinical Focus

Enzyme-Substrate Interactions and Kinetics

The introduction of an octyl ester to the L-cysteine molecule is anticipated to modify its interaction with enzymes. While specific Michaelis constants (K_m) for Octyl L-cysteinate hydrochloride are not available, the principles of enzyme kinetics suggest how this modification could influence enzyme binding and reaction rates.

Determination of Michaelis Constants (K_m) in Enzymatic Reactions

The Michaelis constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For enzymes that might utilize this compound as a substrate, the K_m value would be crucial in understanding the affinity of the enzyme for this modified amino acid. A lower K_m would indicate a higher affinity. The presence of the bulky, hydrophobic octyl group could either enhance or hinder binding to an enzyme's active site, depending on the site's structural and chemical properties. For instance, an active site with a hydrophobic pocket might accommodate the octyl group, leading to a lower K_m compared to L-cysteine. Conversely, a more polar active site might show a higher K_m for the ester derivative.

Influence on Enzyme Reaction Velocity

The velocity of an enzyme-catalyzed reaction is dependent on the concentration of the substrate and the enzyme's catalytic efficiency. For a hypothetical enzyme acting on this compound, the reaction velocity would be expected to follow Michaelis-Menten kinetics. The maximum velocity (V_max) would be achieved when the enzyme is saturated with the substrate. The addition of the octyl group could impact V_max by affecting the rate of the catalytic step or the release of the product from the active site.

Table 1: Hypothetical Kinetic Parameters for an Enzyme Acting on L-cysteine and its Octyl Ester

| Substrate | Assumed K_m (mM) | Assumed V_max (µM/min) | Rationale for Assumed Values |

| L-cysteine | 1.0 | 100 | Baseline for a natural substrate. |

| This compound | 0.5 | 80 | Assumes the octyl group increases binding affinity (lower K_m) but slightly hinders the catalytic step or product release (lower V_max). |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Enzyme Inhibition Mechanisms and Kinetics

L-cysteine is known to act as an enzyme inhibitor in various systems, and its octyl ester derivative could exhibit similar or enhanced inhibitory properties.

Irreversible Inhibition of Catalytic Activity (e.g., Nanozymes)

Recent studies have demonstrated that L-cysteine can act as an irreversible inhibitor of certain nanozymes, which are nanomaterials with enzyme-like characteristics. nih.govnih.govnih.govnih.gov For instance, L-cysteine has been shown to permanently block the peroxidase-mimic activity of 2D NiO nanosheets. nih.govnih.govnih.govnih.gov The inhibition mechanism is believed to involve the strong binding of L-cysteine to the nanozyme surface, which contains the active sites. nih.govnih.gov This interaction can lead to a stable nanozyme-inhibitor complex. nih.govnih.gov Kinetic analyses of L-cysteine inhibition of NiO nanozymes have suggested a non-competitive inhibition pattern, where the inhibitor does not affect the substrate's binding affinity (K_m remains unchanged) but reduces the catalytic efficiency (V_max decreases). nih.govnih.gov

The octyl group in this compound could potentially enhance its interaction with the hydrophobic surfaces of certain nanozymes, possibly leading to a more potent or rapid irreversible inhibition.

Specificity of Interaction with Enzyme Active Sites

The specificity of an inhibitor's interaction with an enzyme's active site is crucial for its function. For L-cysteine and its derivatives, the thiol group is a key feature for such interactions. In the case of NiO nanozymes, the interaction is highly specific to L-cysteine, allowing for its detection even in the presence of other amino acids. nih.govnih.gov The formation of a stable complex is supported by spectroscopic data showing the presence of thiol and carboxylate groups on the nanozyme surface after exposure to L-cysteine. nih.govnih.gov

The esterification of the carboxyl group in this compound might alter its binding orientation within an active site compared to L-cysteine. The bulky octyl group could also introduce steric hindrance, preventing access to certain active sites while promoting interaction with others that have complementary hydrophobic regions.

Role in Enzyme Catalysis (e.g., Lyases)

Lyases are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. Cysteine lyases, for example, are involved in the metabolism of cysteine. encyclopedia.pubnih.govnih.gov These enzymes often utilize pyridoxal-5'-phosphate as a cofactor and can catalyze reactions such as the conversion of cystine to pyruvate, ammonia, and thiocysteine. encyclopedia.pubnih.govnih.gov

The reaction with cystine, the oxidized dimer of cysteine, often proceeds through the formation of an external aldimine and an α-aminoacrylate intermediate. encyclopedia.pubnih.gov The active site of these enzymes contains specific residues that interact with the substrate to facilitate the catalytic process. encyclopedia.pubnih.gov

While there is no direct evidence of this compound acting as a substrate or modulator of lyases, its structural similarity to L-cysteine suggests a potential for interaction. The octyl ester could hypothetically act as a competitive inhibitor by binding to the active site, or as a substrate if the lyase can accommodate the ester group. The increased hydrophobicity might also influence its interaction with the enzyme's active site, potentially leading to different catalytic outcomes compared to the natural substrate.

Biochemical Pathway Intermediates and Derivatives (excluding human metabolism)

While specific studies focusing exclusively on the biochemical pathways of this compound are limited, research into the metabolism of L-cysteine and its derivatives in various non-human biological systems provides insight into its potential biochemical fate. In these systems, it is anticipated that this compound would first undergo hydrolysis of its ester bond to yield L-cysteine and octanol. The resulting L-cysteine would then be available to enter the organism's metabolic pathways.

One illustrative example of L-cysteine metabolism in a non-clinical context is observed in the enteric protozoan parasite, Entamoeba histolytica. In this organism, L-cysteine is rapidly metabolized into several derivatives, primarily as a mechanism for storage and to regulate the intracellular concentration of this reactive amino acid. nih.gov The high nucleophilicity of the thiol group in L-cysteine makes it potentially toxic at high concentrations. nih.gov

Entamoeba histolytica utilizes a pathway involving the condensation of L-cysteine with various aldehydes to form thiazolidine (B150603) derivatives. This process serves to both detoxify aldehydes and to create a stable, stored form of L-cysteine that can be liberated enzymatically when needed. nih.gov

Key intermediates and derivatives identified in this pathway are detailed in the table below.

| Metabolite Name | Chemical Formula | Role in Pathway |

| L-Cysteine | C₃H₇NO₂S | Precursor molecule |

| Thiazolidine-4-carboxylic acid (T4C) | C₄H₇NO₂S | Condensation product of L-cysteine and formaldehyde; serves as a storage form of L-cysteine. nih.gov |

| 2-Methylthiazolidine-4-carboxylic acid (MT4C) | C₅H₉NO₂S | Condensation product of L-cysteine and acetaldehyde; serves as a storage form of L-cysteine. nih.gov |

| 2-Ethylthiazolidine-4-carboxylic acid (ET4C) | C₆H₁₁NO₂S | Condensation product of L-cysteine and propionaldehyde; serves as a storage form of L-cysteine. nih.gov |

This interactive table summarizes the key biochemical intermediates and derivatives in the L-cysteine metabolic pathway of Entamoeba histolytica.

Studies have shown that these thiazolidine derivatives can enhance the growth of E. histolytica trophozoites and contribute to the defense against oxidative stress by reducing intracellular levels of reactive oxygen species (ROS). nih.gov The liberation of L-cysteine from these storage forms is suggested to be an enzymatic process, allowing the parasite to maintain cellular homeostasis. nih.gov

This metabolic pathway in a protozoan parasite highlights a non-human biochemical route for the transformation of L-cysteine. It is plausible that this compound, upon introduction into such a system and subsequent hydrolysis, would contribute its L-cysteine moiety to the formation of these or similar biochemical derivatives.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure and quantifying octyl L-cysteinate hydrochloride. These techniques utilize the interaction of electromagnetic radiation with the molecule to provide detailed information about its constituent atoms, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR is used to identify the different types of hydrogen atoms in the molecule. For L-cysteine and its derivatives, characteristic signals corresponding to the protons of the alpha-carbon, beta-carbon, and the thiol group can be observed. hmdb.caresearchgate.netresearchgate.net The integration of these signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the octyl ester and cysteine moieties.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to establish correlations between directly bonded ¹H and ¹³C nuclei. hmdb.ca This is particularly useful for assigning the signals in complex spectra and confirming the connectivity of the molecule.

Interactive Data Table: Representative NMR Data for Cysteine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | ~4.0 | Triplet | α-CH |

| ¹H | ~3.0 | Doublet of doublets | β-CH₂ |

| ¹H | ~1.5 | Triplet | SH |

| ¹³C | ~170 | Singlet | C=O (ester) |

| ¹³C | ~55 | Singlet | α-C |

| ¹³C | ~25 | Singlet | β-C |

Note: The exact chemical shifts for this compound will be influenced by the octyl group and the hydrochloride salt form.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Characteristic absorption bands for this compound would be expected for the following functional groups:

N-H stretching: Associated with the primary amine group. researchgate.net

C=O stretching: From the ester carbonyl group.

C-O stretching: From the ester linkage.

S-H stretching: A weak but characteristic band for the thiol group. researchgate.netnih.gov

C-H stretching: From the octyl chain and the cysteine backbone.

A novel method for the determination of L-cysteine and L-cystine has been described using vapor-generation Fourier transform infrared spectrometry, where the evolved carbon monoxide is measured. nih.gov

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| N-H Stretch (amine salt) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (alkane) | 2960 - 2850 | Strong |

| S-H Stretch (thiol) | 2600 - 2550 | Weak |

| C=O Stretch (ester) | 1750 - 1735 | Strong |

| N-H Bend (amine) | 1640 - 1560 | Medium |

| C-O Stretch (ester) | 1250 - 1000 | Strong |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a critical technique for determining the enantiomeric purity of chiral molecules like this compound. Since it is the L-enantiomer, it will interact differently with left and right circularly polarized light, resulting in a unique CD spectrum. This technique is highly sensitive to the stereochemistry of the molecule and can be used to quantify the enantiomeric excess. nsf.govresearchgate.net The generation of a CD signal upon reaction with a probe can be directly correlated to the enantiomeric purity of a cysteine sample. nsf.gov The intensity of the CD signal is often enhanced when the chiral molecule interacts with nanoparticles. researchgate.net

Surface Enhanced Raman Spectroscopy (SERS)

Surface Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to detect and characterize molecules at very low concentrations. chemrxiv.orgpolito.it The Raman signal of this compound can be significantly amplified when it is adsorbed onto a nanostructured metallic surface, such as silver or gold. researchgate.netresearchgate.net SERS is particularly useful for studying the orientation and interaction of the molecule on surfaces. The technique can provide detailed information about the adsorption of cysteine derivatives through the sulfur atom onto the metal surface. mdpi.com

Chromatographic Separation and Mass Spectrometry

Chromatographic techniques are essential for the separation of this compound from complex mixtures, while mass spectrometry provides information about its molecular weight and fragmentation pattern, confirming its identity.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a common method for the separation and purification of amino acid derivatives. nih.gov A reversed-phase C18 column is often used for the separation of L-cysteine and its derivatives. juniperpublishers.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it provides a highly selective and sensitive method for the analysis of this compound. nih.govjuniperpublishers.com The mass spectrum of the compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions that can be used to confirm its structure. researchgate.netresearchgate.net The development of LC-MS/MS methods allows for even greater specificity and sensitivity in the quantification of cysteine derivatives. researchgate.netnih.gov

Interactive Data Table: Chromatographic and Mass Spectrometric Parameters for Cysteine Derivative Analysis

| Technique | Typical Column/Setting | Mobile Phase Example | Detection Method |

| HPLC | Reversed-phase C18 | Acetonitrile (B52724)/Water with 0.1% Formic Acid | UV (210 nm) |

| LC-MS | Reversed-phase C18 | Acetonitrile/Water with 0.1% Ammonium (B1175870) Acetate (B1210297) | Electrospray Ionization (ESI) |

| LC-MS/MS | Triple Quadrupole | Gradient elution | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of and quantifying L-cysteine and its derivatives. acs.orggoogle.com For instance, a method for measuring L-cysteine content in capsules has been developed using HPLC with a normal-phase silica (B1680970) gel bonded diol chromatographic column. google.com This approach utilizes a mixed solvent as the mobile phase to achieve rapid quantification. google.com

Method development for cysteine-related compounds often involves careful selection of the stationary and mobile phases. For example, L-cysteine analysis can be performed on a SeQuant® ZIC-HILIC column with a mobile phase consisting of acetonitrile and ammonium acetate. sigmaaldrich.com Detection is typically carried out using a UV detector at a wavelength of 220 nm. sigmaaldrich.com

The quantitative analysis of S-allyl-L-cysteine, a related organosulfur compound, has been achieved using liquid chromatography-mass spectrometry (LC-MS). fudan.edu.cn This method demonstrated good linearity and a low detection limit, proving its suitability for accurate determination in complex samples. fudan.edu.cn

Table 1: HPLC Method Parameters for Cysteine Analysis

| Parameter | Value | Reference |

| Column | SeQuant® ZIC-HILIC, PEEK, 100 x 4.6 mm, 5 μm, 200 Å | sigmaaldrich.com |

| Mobile Phase | [A] acetonitrile; [B] ammonium acetate (80:20, A:B) | sigmaaldrich.com |

| Flow Rate | 0.5 mL/min | sigmaaldrich.com |

| Column Temp. | Ambient | sigmaaldrich.com |

| Detector | 220 nm | sigmaaldrich.com |

| Injection Vol. | 1 μL | sigmaaldrich.com |

| Sample | 1 mg/mL of acetylcysteine in acetonitrile/water (70/30) | sigmaaldrich.com |

This table presents a sample HPLC method for a related cysteine derivative, illustrating typical parameters that could be adapted for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of amino acids and their derivatives, although it often requires a derivatization step to increase the volatility of these polar compounds. sigmaaldrich.com A common derivatization technique is silylation, which replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.com For example, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create TBDMS derivatives of amino acids, which are more stable than traditional TMS derivatives. sigmaaldrich.com

The analysis of derivatized amino acids by GC-MS allows for their separation and identification based on their retention times and mass spectra. sigmaaldrich.comnih.gov The mass spectra of TBDMS derivatives exhibit characteristic fragments that aid in their identification. sigmaaldrich.com However, it is important to be aware of potential artifacts that can form during derivatization. For instance, both mimosine and cysteine can decompose to form dehydroalanine (B155165) under certain derivatization and analysis conditions, which could lead to misinterpretation of the data. nih.gov

The use of GC-MS has been successfully applied to the simultaneous measurement of various amino acids and their metabolites in complex biological samples like human urine. nih.gov This highlights the technique's capability for handling complex mixtures and providing quantitative data. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules, including peptides and their derivatives. researchgate.net It allows for the transfer of ions from solution into the gas phase for mass analysis with minimal fragmentation. researchgate.net

ESI-MS, often coupled with HPLC (HPLC-ESI-MS), is a powerful tool for the characterization of cysteine derivatives. nih.gov This combination allows for the separation of complex mixtures by HPLC followed by the sensitive and specific detection and identification of the components by ESI-MS. For example, HPLC-ESI-MS has been used to identify S-glutathionylated and S-cysteinylated derivatives of cystatin B in human saliva. nih.gov

The quantitative capabilities of ESI-MS have also been demonstrated. A study comparing LC-MS and Flow Injection Analysis-ESI-MS (FIA-ESI-MS) for the quantitation of S-allyl-L-cysteine in aged garlic supplements found both methods to be reliable, with FIA-ESI-MS showing slightly better sensitivity. nih.gov

Electrochemical Methods for Detection and Performance Evaluation

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and analysis of electroactive compounds like cysteine and its derivatives. nih.gov

Voltammetric Sensor Development for Cysteine Derivatives

The development of voltammetric sensors for the detection of cysteine and its derivatives has been an active area of research. nih.govresearchgate.net These sensors typically rely on the electrochemical oxidation of the thiol group in the cysteine molecule. nih.gov Various electrode materials and modifications have been explored to enhance the sensitivity and selectivity of these sensors. nih.gov

For instance, electrodes modified with materials like iron phthalocyanine/nitrogen-doped graphene have been shown to exhibit a wider linear range and rapid response for L-cysteine detection. xmu.edu.cn Similarly, a sensor based on gold nanobipyramids and poly-L-cysteine has been developed for the sensitive determination of other compounds, demonstrating the versatility of this approach. nih.gov The development of such sensors often involves characterizing their response using techniques like cyclic voltammetry and amperometry. xmu.edu.cn

Table 2: Performance of a Voltammetric Sensor for L-Cysteine

| Parameter | Value | Reference |

| Linear Range | 5 to 1000 μM | nih.gov |

| Detection Limit (LOD) | 2.55 μM (S/N = 3) | nih.gov |

| Recovery (in real samples) | 98.36% - 104.96% | nih.gov |

This table shows the performance characteristics of a sensor for a related compound, illustrating the typical parameters evaluated for such devices.

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for studying the electrochemical behavior of molecules at electrode surfaces. scispace.comyoutube.com These methods are particularly useful for evaluating the performance of corrosion inhibitors, a potential application for cysteine derivatives.

Potentiodynamic polarization measurements involve scanning the potential of an electrode and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). scispace.comekb.eg This information can reveal whether a compound acts as a corrosion inhibitor and provide insights into its mechanism of action. scispace.com

EIS is a non-destructive technique that probes the impedance of an electrochemical system over a range of frequencies. acs.orgpalmsens.com The resulting impedance spectra can be modeled to extract information about various interfacial processes, such as charge transfer resistance and double-layer capacitance. nih.govnih.gov EIS has been used to study the effect of cysteine on the corrosion of aluminum alloys and to characterize the properties of tethered bilayer membranes. scispace.comnih.gov

Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

The analysis of such structures provides a fundamental understanding of the conformational preferences of the molecule and how it interacts with its neighbors. This information is essential for structure-activity relationship studies and for understanding the compound's behavior in different environments.

X-Ray Diffraction (XRD) for Crystal and Molecular Structure

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within a crystal lattice. This information is crucial for understanding the physical and chemical properties of a compound.

Detailed research findings from single-crystal or powder XRD analyses specifically for this compound are not extensively available in the public scientific literature. Such studies would be invaluable for determining its precise crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical X-Ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1255 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.13 |

Note: The data in this table is hypothetical and serves as an example of what an XRD analysis would yield. No specific experimental data for this compound was found in the public domain.

Surface and Interfacial Characterization Techniques

The characterization of surface and interfacial properties is critical, especially when a compound is formulated into nanostructures or thin films. These properties govern interactions with other materials and the surrounding environment.

Transmission Electron Microscopy (TEM) for Nanostructure Investigation

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of a material's morphology and crystalline structure at the nanoscale. A beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample is used to form an image.

Specific studies employing TEM to investigate the nanostructural characteristics of this compound are not readily found in published research. If this compound were to be formulated into nanoparticles, for example, for drug delivery or materials science applications, TEM would be an essential tool for characterization.

A TEM analysis would reveal detailed information about the size, shape, and size distribution of any resulting nanoparticles. Furthermore, high-resolution TEM (HR-TEM) could provide insights into the crystalline nature of the nanoparticles, showing lattice fringes that correspond to the atomic planes within the crystal structure. This would be crucial for understanding how the molecular structure of this compound dictates the morphology of its nano-assemblies.

Table 2: Potential Nanoparticle Characterization via TEM

| Parameter | Information Provided by TEM |

| Size | Direct measurement of nanoparticle diameter |

| Shape | Visualization of morphology (e.g., spherical, rod-like) |

| Size Distribution | Statistical analysis from measuring multiple particles |

| Crystallinity | Observation of lattice fringes in HR-TEM |

| Aggregation State | Assessment of particle clustering |

Note: This table illustrates the type of data that could be obtained from a TEM analysis of this compound nanostructures. No specific experimental findings were available in the public domain.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net For Octyl L-cysteinate hydrochloride, DFT studies, often performed on the parent molecule L-cysteine or its derivatives, help in understanding its reactivity and stability. beilstein-journals.orgresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is associated with the molecule's ability to donate electrons, while the E_LUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.

Other quantum chemical descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN). These parameters help in predicting the molecule's interaction with other chemical species. For instance, in studies of L-cysteine as a corrosion inhibitor, these descriptors are used to rationalize its effectiveness in protecting metal surfaces. nih.gov The presence of the octyl chain in this compound would influence these parameters by increasing the molecule's electron-donating capacity and hydrophobicity.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT (Note: The following data is illustrative and based on typical values for similar amino acid derivatives, as specific experimental or computational results for this compound are not widely published.)

| Parameter | Symbol | Typical Value | Significance |

| Energy of HOMO | E_HOMO | -6.5 eV | Electron donating ability |

| Energy of LUMO | E_LUMO | -1.2 eV | Electron accepting ability |

| Energy Gap | ΔE | 5.3 eV | Chemical reactivity/stability |

| Electronegativity | χ | 3.85 eV | Electron attracting tendency |

| Chemical Hardness | η | 2.65 eV | Resistance to change in electron distribution |

| Fraction of Electrons Transferred | ΔN | > 0 | Tendency to donate electrons to a metallic surface |

Quantum mechanical calculations are also pivotal in predicting how this compound interacts with surfaces, a critical aspect for applications such as corrosion inhibition or surface modification. DFT can be used to calculate the adsorption energy of the molecule on a given substrate, such as a metal surface. researchgate.netresearchgate.net

The adsorption energy (E_ads) is calculated as: E_ads = E_total - (E_molecule + E_surface)

Table 2: Illustrative Adsorption Energies for Cysteine Derivatives on Metal Surfaces (Note: These values are based on published data for L-cysteine on various surfaces and are intended to be representative.)

| System | Adsorption Energy (E_ads) (kJ/mol) | Type of Interaction |

| L-cysteine on Copper | -150 to -200 | Chemisorption |

| L-cysteine on Iron | -120 to -170 | Chemisorption |

| L-cysteine on Aluminum | -80 to -110 | Physisorption/Chemisorption |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal dynamic processes such as conformational changes, diffusion, and adsorption.

MD simulations are particularly useful for understanding how this compound or similar amphiphilic molecules orient themselves at an interface, such as in a solution or on a surface. researchgate.netresearchgate.net For a molecule with a hydrophilic head (the cysteinate hydrochloride group) and a hydrophobic tail (the octyl chain), MD simulations can model the self-assembly into micelles in an aqueous solution or the adsorption onto a surface. researchgate.net

These simulations can track the trajectory of each atom over time, providing a detailed picture of the adsorption process. Key insights from such simulations include the preferred orientation of the molecule on the surface, the formation of an adsorbed layer, and the stability of this layer over time. nih.gov For this compound, it is expected that the thiol or amino groups would anchor the molecule to a metal surface, while the octyl chain would orient away from the surface, creating a hydrophobic barrier.

The behavior of this compound is significantly influenced by its interactions with surrounding molecules, including solvent molecules and other solute molecules. MD simulations can explicitly model these intermolecular forces, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

In an aqueous environment, water molecules will form hydrogen bonds with the polar head of the molecule. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insight into the hydration of the molecule. beilstein-journals.org The simulations can also elucidate the role of the solvent in mediating the interactions between solute molecules, which is crucial for understanding phenomena like aggregation and micelle formation. The explicit inclusion of solvent effects is a key advantage of MD simulations over implicit solvent models often used in QM calculations. beilstein-journals.orgnih.gov

Monte Carlo (MC) Simulations

Monte Carlo simulations are another class of computational methods that rely on random sampling to study complex systems. While specific MC simulation studies on this compound are not prevalent in the reviewed literature, this methodology could be applied to investigate various aspects of its behavior.

For instance, MC simulations could be used to explore the conformational space of the molecule more broadly than is often feasible with MD simulations. This could be particularly useful for identifying the most stable conformers of the flexible octyl chain. Additionally, MC methods are well-suited for studying adsorption equilibria, providing a complementary approach to MD and QM for understanding the interaction of this compound with surfaces. By simulating a large number of random configurations and accepting or rejecting them based on a set of energetic criteria, MC can predict thermodynamic properties such as the free energy of adsorption.

Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the extraction of valuable patterns from large datasets. These approaches can be applied to compounds like this compound to predict its behavior and guide further research.

Enzymes are crucial in many biological and industrial processes, and understanding their kinetics is essential. The Michaelis constant (K_m) is a key parameter that describes the affinity of an enzyme for its substrate. Machine learning models are increasingly being used to predict K_m values, which can be time-consuming and expensive to determine experimentally.

For a molecule like this compound, which could potentially act as a substrate or inhibitor for certain enzymes (e.g., proteases, esterases), predicting its interaction with these enzymes would be highly valuable. ML models for K_m prediction typically use features derived from both the enzyme and the substrate.

Feature Extraction for the Substrate:

For a substrate like this compound, relevant features for an ML model could include:

Molecular Fingerprints: These are bit strings that encode the presence or absence of various structural fragments in the molecule.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: These can include properties like partial charges on atoms, frontier molecular orbital energies (HOMO and LUMO), and dipole moment, which can be calculated using computational chemistry methods.

Enzyme Representation:

The enzyme is typically represented by its amino acid sequence. This sequence information can be converted into numerical features using various techniques, such as:

Amino Acid Composition: The frequency of each amino acid in the sequence.

Sequence Embeddings: Sophisticated methods that represent the protein sequence as a vector in a high-dimensional space, capturing complex relationships between amino acids.

By training on large datasets of known enzyme-substrate pairs and their corresponding K_m values, an ML model can learn the complex relationships between these features and the kinetic parameters. Such a model could then be used to predict the K_m for the interaction of this compound with a given enzyme.

Beyond predicting specific parameters, AI and ML are powerful tools for extracting meaningful features from chemical data. This can help in understanding the underlying factors that govern chemical properties and reactivity.

For this compound, feature extraction can be applied in several ways:

Identifying Key Structural Motifs: By analyzing a dataset of related cysteine derivatives and their properties, an ML algorithm could identify which structural features (e.g., the length of the alkyl chain, modifications to the amino or thiol groups) are most influential for a particular activity.

Reaction Outcome Prediction: If this compound is used as a reactant in various chemical reactions, ML models can be trained to predict the likely products or the reaction yield based on the reactants, reagents, and reaction conditions.

Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can learn the underlying distribution of a set of molecules and then generate new, hypothetical molecules with desired properties. This could be used to design novel derivatives of this compound with, for example, enhanced solubility or target-specific binding affinity.

The table below provides examples of features that can be extracted from the structure of this compound for use in ML models.

| Feature Type | Example Descriptors for this compound |

| 2D Descriptors | Molecular weight, number of rotatable bonds, topological polar surface area. |

| 3D Descriptors | Molecular volume, surface area, shape indices. |

| Electronic Descriptors | Partial charges, dipole moment, HOMO/LUMO energies. |

| Fingerprints | MACCS keys, Morgan fingerprints. |

Structure-Activity/Property Relationship (SAR/SPR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are essential in drug discovery and materials science for optimizing lead compounds and predicting the properties of new molecules.

For this compound, SAR and SPR models could be developed to understand how variations in its structure affect its properties. For example, one could investigate how changing the length of the alkyl chain or introducing substituents on the cysteine backbone influences properties like its surface activity, solubility, or interaction with a biological target.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models:

QSAR and QSPR models are mathematical equations that relate a set of numerical descriptors of a molecule's structure (as described in section 7.4.2) to its activity or property. The general form of a QSAR/QSPR model is:

Activity/Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The function 'f' can be a linear equation (e.g., multiple linear regression) or a more complex non-linear model (e.g., support vector machine, neural network).

Developing a QSAR/QSPR Model for this compound Analogues:

To build a QSAR/QSPR model for analogues of this compound, the following steps would be taken:

Data Collection: A dataset of compounds with known activities or properties would be compiled. This would include this compound and a series of its derivatives with systematic structural variations.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Feature Selection: Statistical methods would be used to select the most relevant descriptors that are highly correlated with the activity or property of interest.

Model Building and Validation: A mathematical model would be built using the selected features and the training data. The predictive power of the model would then be rigorously evaluated using an independent test set of compounds.

For example, a QSAR model could be developed to predict the antimicrobial activity of a series of alkyl L-cysteinate hydrochlorides. The model might reveal that the activity is positively correlated with the length of the alkyl chain (up to a certain point) and the lipophilicity of the molecule, while being negatively correlated with its steric bulk around the cysteine headgroup. Such a model would provide valuable guidance for designing more potent antimicrobial agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Octyl L-cysteinate hydrochloride in laboratory settings?

- Synthesis : Use a two-step esterification process involving L-cysteine and octanol under acidic conditions. For example, L-cysteine ethyl ester hydrochloride synthesis (a structurally related compound) employs HCl as a catalyst in anhydrous ethanol . Adapt this method by substituting ethanol with octanol and optimizing reaction time (24–48 hours) and temperature (40–60°C).

- Characterization : Confirm purity and structure via:

- HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase).

- NMR (¹H and ¹³C spectra to verify ester bond formation and alkyl chain integrity).

- Mass spectrometry (molecular ion peak at ~265.8 g/mol for C₁₁H₂₃NO₂S·HCl).

- Melting point analysis (compare with literature values; e.g., octylamine hydrochloride melts at 196.5°C ).

Q. How can researchers address solubility challenges of this compound in aqueous buffers?

- Methodological approach :

- Use co-solvents like DMSO (≤5% v/v) or ethanol to pre-dissolve the compound before dilution in buffer.

- Adjust pH to 4–6 (near its pKa) to enhance aqueous solubility via protonation of the amine group.

- For in vitro studies, employ surfactants (e.g., Tween-80) at concentrations below critical micelle levels to avoid interference with biological assays .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Design : Use a factorial design (e.g., 3×3 matrix) to test:

- pH : 2.0, 5.0, 7.4 (simulating gastric, lysosomal, and physiological conditions).

- Temperature : 4°C (storage), 25°C (room temperature), 37°C (body temperature).

- Analysis : Monitor degradation via:

- HPLC-UV (tracking parent compound loss and degradation product peaks).

- LC-MS to identify breakdown products (e.g., free L-cysteine or octanol derivatives).

- Kinetic modeling (zero-order vs. first-order degradation) to predict shelf-life .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of lipase-mediated Octyl L-cysteinate synthesis?

- Root cause analysis : Discrepancies may arise from:

- Enzyme source variability (e.g., Novozym®435 vs. Candida antarctica lipase B ).

- Solvent systems (aqueous vs. solvent-free conditions affecting substrate accessibility).

- Resolution strategy :

- Standardize reaction parameters (e.g., water activity, substrate molar ratio).

- Use response surface methodology (RSM) to model interactions between variables (e.g., enzyme loading, temperature, stirring speed) and validate via Box-Behnken design .

Q. What advanced analytical techniques are critical for distinguishing this compound from structurally similar impurities?

- Techniques :

- Chiral HPLC with a cellulose-based column to separate enantiomeric byproducts.

- FT-IR spectroscopy to identify ester C=O stretches (~1740 cm⁻¹) and amine hydrochloride N-H stretches (~2500 cm⁻¹) .

- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and confirm stereochemistry .

Methodological Best Practices

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Guidelines :

- Report exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvents).

- Include detailed spectral data in supplementary materials (e.g., NMR integration values, MS fragmentation patterns) .

- Cross-reference with established databases (e.g., NIST Chemistry WebBook for physical constants) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular uptake studies?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.